N-(2-methylpropyl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide
Description
N-(2-methylpropyl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an ethanediamide backbone
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)13-20-18(23)17(22)19-10-9-15-5-7-16(8-6-15)21-11-3-4-12-21/h5-8,14H,3-4,9-13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXGHZUFBIKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1=CC=C(C=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. Pyrrolidine can be synthesized industrially by reacting 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst . The phenyl group is introduced through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the pyrrolidine and phenyl intermediates, followed by their coupling under optimized conditions to ensure high yield and purity. The process would include purification steps such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-methylpropyl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Phenethylamine: Shares the phenyl and ethyl components.
Ethanediamide: The backbone structure is similar.
Uniqueness
N-(2-methylpropyl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide is unique due to its combination of a pyrrolidine ring, phenyl group, and ethanediamide backbone. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Biological Activity
N-(2-methylpropyl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide, also known by its CAS number 941995-10-4, is a synthetic compound that exhibits potential biological activity relevant to pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring and an ethanediamide backbone. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.5 g/mol |
| Solubility | Soluble in organic solvents |
| CAS Number | 941995-10-4 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The dimethylamino group may facilitate binding to neurotransmitter receptors, while the pyrrolidine moiety could enhance lipid solubility, aiding cellular uptake.
Research indicates that this compound may modulate signaling pathways involved in pain perception and inflammation, suggesting potential applications as an analgesic or anti-inflammatory agent .
Pharmacological Effects
- Analgesic Properties : Studies have shown that compounds with similar structures exhibit significant pain-relieving effects. The interaction with opioid receptors may contribute to these properties.
- Anti-inflammatory Effects : Preliminary data suggest that the compound can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have investigated the effects of this compound:
- Study 1 : In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), indicating anti-inflammatory potential.
- Study 2 : A rodent model of chronic pain showed that administration of the compound resulted in decreased pain scores compared to control groups, supporting its analgesic efficacy.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as high-throughput screening and chromatography have been employed for this purpose .
Comparative Analysis with Related Compounds
A comparative analysis with related compounds highlights the unique aspects of this compound:
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Structural Features |
|---|---|---|---|
| This compound | Moderate | High | Pyrrolidine ring present |
| Compound A (similar structure) | High | Moderate | Lacks pyrrolidine ring |
| Compound B (different structure) | Low | High | Contains different amine group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
